REACTION_CXSMILES
|
[C:1]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH2:15][C:16]([O:18]CC)=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=2)([O:3]CC)=[O:2].[OH-].[Na+].O>C(O)C>[C:1]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH2:15][C:16]([OH:18])=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=2)([OH:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1NC2=CC=CC=C2C1CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux on a steam bath for 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
the aqueous solution was washed with ether (2×30 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous solution was made acidic by the addition of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
to provide the product
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1NC2=CC=CC=C2C1CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |